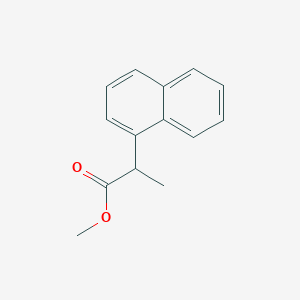
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester
概要
説明
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester can be synthesized through the esterification of 2-(1-naphthyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-(1-naphthyl)-propionate may involve continuous flow reactors to optimize yield and purity. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
化学反応の分析
Types of Reactions
Oxidation: alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(1-naphthyl)propionic acid.
Reduction: 2-(1-naphthyl)propanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(1-naphthyl)-propionate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can be hydrolyzed by esterases, releasing the active naphthalene derivative, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
Methyl 2-(2-naphthyl)-propionate: Similar structure but with the naphthalene ring attached at a different position.
Ethyl 2-(1-naphthyl)-propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1-naphthyl)-butyrate: Similar structure but with a longer carbon chain.
Uniqueness
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester is unique due to its specific ester and naphthalene ring configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
72221-62-6 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
methyl 2-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 |
InChIキー |
XULIAJSFPSQIKV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













